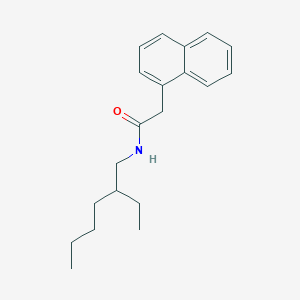

N-(2-ethylhexyl)-2-(1-naphthyl)acetamide

Description

Properties

Molecular Formula |

C20H27NO |

|---|---|

Molecular Weight |

297.4 g/mol |

IUPAC Name |

N-(2-ethylhexyl)-2-naphthalen-1-ylacetamide |

InChI |

InChI=1S/C20H27NO/c1-3-5-9-16(4-2)15-21-20(22)14-18-12-8-11-17-10-6-7-13-19(17)18/h6-8,10-13,16H,3-5,9,14-15H2,1-2H3,(H,21,22) |

InChI Key |

DLGUYVHATYFABS-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)CNC(=O)CC1=CC=CC2=CC=CC=C21 |

Canonical SMILES |

CCCCC(CC)CNC(=O)CC1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Photophysical Properties of N-(2-ethylhexyl)-2-(1-naphthyl)acetamide and its Chromophoric Core

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides an in-depth exploration of the anticipated photophysical properties of N-(2-ethylhexyl)-2-(1-naphthyl)acetamide. Due to the absence of specific published data for this molecule, this guide establishes a predictive framework based on the well-characterized photophysics of its core chromophore, the naphthalene ring system. By using naphthalene and its simple derivatives as a proxy, we delineate the fundamental principles governing its interaction with light, from absorption to fluorescent emission. This document serves as a foundational resource, offering not only theoretical insights but also detailed, field-proven experimental protocols for the empirical characterization of this and similar fluorescent molecules.

Introduction and Scientific Rationale

N-(2-ethylhexyl)-2-(1-naphthyl)acetamide belongs to a class of aromatic compounds whose utility is often dictated by their interaction with ultraviolet and visible light. The core of this molecule is the 1-naphthylacetamide group, a derivative of naphthalene, which is a well-known polycyclic aromatic hydrocarbon with distinct fluorescent properties.[1] The N-linked 2-ethylhexyl group is a non-conjugated, aliphatic chain primarily influencing solubility in non-polar organic solvents and modifying the steric environment of the molecule.

The photophysical behavior—absorption, distribution of excited state energy, and subsequent emission—is overwhelmingly governed by the π-electron system of the naphthalene ring.[1] Therefore, a comprehensive understanding of naphthalene's photophysics provides a robust and scientifically valid proxy for predicting the behavior of N-(2-ethylhexyl)-2-(1-naphthyl)acetamide. This guide will leverage this principle to detail the expected spectroscopic characteristics and provide the necessary methodologies for their validation.

Molecular Orbitals and Electronic Transitions

The photophysical properties of the naphthyl group are rooted in its electronic structure. Like other aromatic hydrocarbons, naphthalene possesses a network of delocalized π-electrons in molecular orbitals that exist above and below the plane of the fused rings.

The absorption of a photon with appropriate energy promotes an electron from a lower-energy bonding π orbital (the Highest Occupied Molecular Orbital, or HOMO) to a higher-energy anti-bonding π* orbital (the Lowest Unoccupied Molecular Orbital, or LUMO). For naphthalene, these π → π* transitions are responsible for its characteristic UV absorption. The subsequent de-excitation of this electron back to the ground state is the origin of its fluorescence.

Below is a simplified Jablonski diagram illustrating the key photophysical processes involved after a molecule absorbs a photon.

Caption: A simplified Jablonski diagram of key photophysical events.

Absorption and Emission Spectroscopy

UV-Visible Absorption

The absorption spectrum of a molecule reveals the specific wavelengths of light it absorbs to enter an excited state. For the naphthalene chromophore, strong absorption occurs in the ultraviolet region. Based on data for naphthalene and its derivatives, the primary absorption maxima for N-(2-ethylhexyl)-2-(1-naphthyl)acetamide in a non-polar solvent like cyclohexane are expected to be around 270-290 nm.[2]

Fluorescence Emission

Following excitation, the molecule rapidly relaxes to the lowest vibrational level of the first excited singlet state (S₁) and can then return to the ground state (S₀) by emitting a photon. This emitted light is known as fluorescence. Due to energy loss through vibrational relaxation in the excited state, the emitted photon is of lower energy (longer wavelength) than the absorbed photon. This phenomenon is known as the Stokes shift. For the naphthalene chromophore in cyclohexane, the fluorescence emission is typically observed in the 300-400 nm range.[3]

Key Photophysical Parameters and Their Determination

To fully characterize a fluorescent molecule, several key quantitative parameters must be determined. This section outlines these parameters and provides robust protocols for their measurement.

Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a constant for a particular substance at a specific wavelength and is determined using the Beer-Lambert law (A = εbc), where A is absorbance, b is the path length, and c is the concentration.

Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a critical measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[4] A high quantum yield is desirable for applications requiring bright fluorescent probes.

The most common and reliable method for determining ΦF is the comparative method, which measures the fluorescence of the test sample relative to a well-characterized standard with a known quantum yield.[5]

Protocol: Relative Fluorescence Quantum Yield Determination

This protocol uses Quinine Sulfate as the standard, which has a widely accepted quantum yield (ΦF) of 0.546 in 0.5 M H₂SO₄ or a more temperature-stable value of 0.60 in 0.1 M HClO₄.[4][6]

-

Preparation of Solutions:

-

Prepare a stock solution of the reference standard (e.g., Quinine Sulfate in 0.1 M HClO₄).

-

Prepare a stock solution of the test compound (N-(2-ethylhexyl)-2-(1-naphthyl)acetamide) in a suitable solvent (e.g., cyclohexane).

-

From these stocks, prepare a series of dilutions for both the standard and the test sample. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.02 to 0.1. Causality: Keeping absorbance below 0.1 is crucial to avoid inner filter effects, where the sample itself reabsorbs the emitted fluorescence, leading to an artificially low measured intensity.[3]

-

-

Absorbance Measurement:

-

Using a UV-Vis spectrophotometer, measure the absorbance of each diluted solution at the chosen excitation wavelength (e.g., 350 nm for Quinine Sulfate). The same excitation wavelength should be used for both the standard and the sample if their absorption spectra overlap sufficiently. If not, a correction for the lamp intensity and detector response is required, though using a common wavelength is preferable.

-

-

Fluorescence Measurement:

-

Using a fluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

-

Integrate the area under the emission curve for each spectrum. This integrated intensity is proportional to the total number of photons emitted.

-

-

Data Analysis:

-

For both the standard and the test sample, plot the integrated fluorescence intensity versus absorbance. The resulting plots should be linear, and the slope of each line should be determined.

-

Calculate the quantum yield of the test sample (ΦX) using the following equation:[5]

ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

Where:

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the test sample and standard, respectively.

-

ηX and ηST are the refractive indices of the solvents used for the sample and standard, respectively.

-

-

Caption: Workflow for relative fluorescence quantum yield determination.

Fluorescence Lifetime (τF)

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state via fluorescence. This parameter is highly sensitive to the molecular environment and can be used to probe interactions, quenching, and energy transfer processes.

The gold standard for measuring fluorescence lifetimes in the nanosecond range is Time-Correlated Single Photon Counting (TCSPC) .[6][7]

Principle of TCSPC:

TCSPC is a statistical method that measures the arrival time of individual photons emitted from a sample after excitation by a high-repetition-rate pulsed laser.[8] The system acts like a highly precise stopwatch, starting when the laser pulse excites the sample and stopping when a single emitted photon is detected.[6] By repeating this process millions of times, a histogram of photon arrival times is constructed, which represents the fluorescence decay curve. Lifetimes from picoseconds to hundreds of nanoseconds can be measured with high accuracy.[6]

Experimental Protocol: Fluorescence Lifetime Measurement by TCSPC

-

Instrument Setup:

-

A pulsed light source (e.g., a picosecond diode laser or a mode-locked Ti:Sapphire laser) with a high repetition rate is used for excitation.

-

A sensitive, high-speed detector, such as a photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD), is used to detect the emitted photons.

-

The TCSPC electronics correlate the timing of the excitation pulse (START signal) with the detected photon (STOP signal).[7]

-

-

Measurement:

-

The sample is placed in the sample holder and excited at an appropriate wavelength.

-

The emission is collected, typically at 90 degrees to the excitation path, and passed through a monochromator or filter to select the desired emission wavelength.

-

Data is collected until a sufficient number of photon counts (typically >10,000 in the peak channel) are accumulated to form a smooth decay curve.

-

-

Data Analysis:

-

The instrument response function (IRF) is measured using a scattering solution to account for the temporal spread of the instrument itself.[6]

-

The measured decay curve is then fitted to an exponential decay model (or multi-exponential model if the decay is complex) using deconvolution software that incorporates the IRF. The resulting decay time constant is the fluorescence lifetime (τF).

-

Environmental Effects: Solvatochromism

Solvatochromism refers to the change in the absorption or emission spectral properties of a compound when it is dissolved in different solvents.[9] This effect arises from differential solvation of the ground and excited electronic states. Naphthalene derivatives can exhibit solvatochromism, particularly if the substituent groups create a significant change in the dipole moment upon excitation.[10][11]

-

Positive Solvatochromism (Red Shift): If the excited state is more polar than the ground state, polar solvents will stabilize the excited state more, lowering its energy and causing a shift to longer wavelengths (red shift) in the emission spectrum.[9]

-

Negative Solvatochromism (Blue Shift): If the ground state is more polar than the excited state, polar solvents will preferentially stabilize the ground state, increasing the energy gap and causing a shift to shorter wavelengths (blue shift).[9]

Investigating the absorption and emission spectra of N-(2-ethylhexyl)-2-(1-naphthyl)acetamide in a range of solvents with varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol) will reveal the nature of its excited state and its sensitivity to the local environment.

Summary of Anticipated Photophysical Properties

The following table summarizes the expected photophysical properties for N-(2-ethylhexyl)-2-(1-naphthyl)acetamide based on its naphthalene core. These values should be determined experimentally for the specific compound.

| Parameter | Symbol | Anticipated Value (in non-polar solvent) | Recommended Measurement Technique |

| Absorption Maximum | λabs | ~270-290 nm | UV-Vis Spectrophotometry |

| Emission Maximum | λem | ~320-350 nm | Fluorometry |

| Molar Extinction Coeff. | ε | > 5,000 M-1cm-1 | UV-Vis Spectrophotometry |

| Fluorescence Quantum Yield | ΦF | 0.2 - 0.6 | Comparative Fluorometry |

| Fluorescence Lifetime | τF | 10 - 100 ns | Time-Correlated Single Photon Counting (TCSPC) |

Conclusion

While specific experimental data for N-(2-ethylhexyl)-2-(1-naphthyl)acetamide is not yet available in the public domain, a strong predictive framework can be established based on the well-understood photophysics of its naphthalene chromophore. This guide has outlined the theoretical basis for its absorption and emission properties and provided detailed, industry-standard protocols for the empirical determination of its key photophysical parameters. The methodologies described herein represent a self-validating system for the comprehensive characterization of this and other novel fluorescent compounds, enabling researchers to confidently assess their potential in various scientific and drug development applications.

References

-

Grygorovych, A. V., & Sýkora, J. (2019). Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. Analytical Chemistry, 91(8), 5389-5394. [Link]

- Becker, W. (n.d.). Time-Correlated Single Photon Counting. Becker & Hickl GmbH. Retrieved from a source providing an overview of the TCSPC technique.

-

Prahl, S. (2017). Quinine sulfate. Oregon Medical Laser Center. [Link]

-

Edinburgh Instruments. (2023). TCSPC - What is Time-Correlated Single Photon Counting?[Link]

- University of Jena. (n.d.). Time-correlated single photon counting (TCSPC). Retrieved from a source explaining the TCSPC principle.

-

ID Quantique. (2025). What is Time Correlated Single Photon Counting?[Link]

-

Becker, W., & Bergmann, A. (2004). Fluorescence lifetime imaging by time-correlated single-photon counting. Microscopy Research and Technique, 63(1), 58-66. [Link]

- Wikipedia contributors. (n.d.). Solvatochromism. In Wikipedia.

- Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067-1071. (This is a foundational paper for the comparative method, though not directly cited, its principles are described in other sources).

-

University of California, Irvine, Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]

- Resch-Genger, U., Rurack, K., et al. (2008). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 3(4), 1-13. (A comprehensive protocol guide, principles of which are reflected in other sources).

-

Agilent Technologies. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. [Link]

-

Jabeen, F., et al. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. Journal of Fluorescence, 33(4), 1273-1303. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6861, 1-Naphthaleneacetamide. [Link]

-

Prahl, S. (2017). Naphthalene. Oregon Medical Laser Center. [Link]

-

NIST. (n.d.). 1-Naphthaleneacetamide. In NIST Chemistry WebBook. [Link]

-

Kelly, L. A. (n.d.). Solvatochromic Photochemistry. UMBC Kelly Research Lab. [Link]

- Wikipedia contributors. (n.d.). 1-Naphthaleneacetamide. In Wikipedia.

-

Pines, E., & Huppert, D. (1998). Solvatochromism of β-Naphthol. The Journal of Physical Chemistry A, 102(40), 7784-7791. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. omlc.org [omlc.org]

- 4. Quinine sulfate [omlc.org]

- 5. 1-Naphthaleneacetamide [webbook.nist.gov]

- 6. Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. faculty.fortlewis.edu [faculty.fortlewis.edu]

- 9. Solvatochromism - Wikipedia [en.wikipedia.org]

- 10. 1-NAPHTHALENEACETAMIDE | 86-86-2 [chemicalbook.com]

- 11. mpbio.com [mpbio.com]

The Dance of Light and Charge: A Technical Guide to Intramolecular Exciplex Formation in Naphthyl Acetamides

For researchers, scientists, and drug development professionals, understanding the nuanced photophysical behaviors of molecules is paramount for innovation. This guide delves into the core mechanism of intramolecular exciplex formation in naphthyl acetamides, a class of molecules with intriguing fluorescence properties. We will move beyond a mere description of the phenomenon to an in-depth exploration of the underlying principles, experimental considerations, and the subtle interplay of structural and environmental factors that govern this excited-state process.

Introduction: The Nature of the Exciplex

An "exciplex," or excited-state complex, is a transient, electronically excited species formed between an electron donor and an electron acceptor that do not associate in their ground state. When these donor and acceptor moieties are part of the same molecule, an intramolecular exciplex can form upon photoexcitation. This process is visually signaled by the appearance of a new, broad, and red-shifted fluorescence band in the emission spectrum of the molecule, the intensity and position of which are highly sensitive to the surrounding environment.

In the context of naphthyl acetamides, the naphthalene group typically serves as the fluorophore and electron acceptor, while the acetamide group can act as the electron donor. The formation of an intramolecular exciplex in these systems is a manifestation of a photoinduced electron transfer (PET) or charge transfer (CT) event.[1][2]

The Core Mechanism: A Step-by-Step Analysis

The formation of an intramolecular exciplex in a naphthyl acetamide derivative is a dynamic process that unfolds on the pico- to nanosecond timescale following the absorption of a photon.

Step 1: Photoexcitation

The process begins with the absorption of a photon by the naphthalene chromophore, promoting it to an excited singlet state (S¹). This initial excitation is localized on the naphthyl moiety.

Step 2: Conformational Gating

For an intramolecular exciplex to form, the electron-donating acetamide group must come into close spatial proximity with the excited naphthalene ring. This requires specific molecular conformations that allow for the overlap of the relevant molecular orbitals.[3][4] The flexibility of the linker connecting the two moieties is therefore a critical factor. In many cases, this conformational rearrangement is the rate-limiting step in exciplex formation.

Step 3: Electron Transfer and Exciplex Formation

Once a suitable conformation is achieved, an electron is transferred from the highest occupied molecular orbital (HOMO) of the acetamide donor to the HOMO of the excited naphthalene acceptor. This charge separation results in the formation of a new, electronically coupled species—the intramolecular exciplex—which has a significant degree of charge-transfer character.[5]

Step 4: Radiative and Non-Radiative Decay

The exciplex can then decay back to the ground state through several pathways:

-

Exciplex Fluorescence: Radiative decay from the exciplex state to the ground state gives rise to the characteristic broad, red-shifted, and structureless emission band. The large Stokes shift is a direct consequence of the significant structural and electronic reorganization that occurs upon exciplex formation.

-

Non-Radiative Decay: The exciplex can also decay non-radiatively through internal conversion or intersystem crossing to a triplet state.

-

Dissociation: In highly polar solvents, the charge-separated exciplex can further dissociate into a solvent-separated radical ion pair.

The following diagram illustrates the key steps in the intramolecular exciplex formation pathway.

Caption: Experimental workflow for exciplex analysis.

Competing Processes: The Twisted Intramolecular Charge Transfer (TICT) State

It is important to note that in some donor-acceptor systems, a different type of charge-transfer state, known as the Twisted Intramolecular Charge Transfer (TICT) state, can be formed. [5][6]In a TICT state, the donor and acceptor moieties twist to a perpendicular orientation in the excited state, leading to complete charge separation. While both exciplex and TICT formation result in red-shifted emission, the conformational requirements are different. Careful analysis of the molecular structure and computational modeling can help to distinguish between these two phenomena.

Conclusion and Future Directions

The formation of intramolecular exciplexes in naphthyl acetamides is a fascinating example of how molecular structure and environment dictate photophysical behavior. A thorough understanding of this mechanism opens up possibilities for the rational design of novel fluorescent probes, sensors, and materials with tailored optical properties. Future research in this area will likely focus on the synthesis of novel naphthyl acetamide derivatives with enhanced charge transfer characteristics, the application of ultrafast spectroscopic techniques to observe the initial dynamics of exciplex formation in real-time, and the integration of these molecules into functional materials and biological systems.

References

-

Saleem, R. M., et al. (2025). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Advances. [Link]

-

Ito, F., et al. (Year not available). Intramolecular exciplex and intermolecular excimer formation of 1,8-naphthalimide-linker-phenothiazine dyads. PubMed. [Link]

-

Debnath, J., et al. (2022). Highly Sensitive Naphthalene-Based Twisted Intramolecular Charge Transfer Molecules for the Detection of In Vitro and In Cellulo Protein Aggregates. ACS Omega. [Link]

-

Zehnacker, A., et al. (1998). Conformation-dependent intramolecular exciplex formation in jet-cooled bichromophores. Chemical Physics Letters. [Link]

-

Tigoianu, R. I., et al. (2022). Photophysical Properties of Some Naphthalimide Derivatives. Engineering Proceedings. [Link]

-

Goldschmidt, C. R., et al. (Year not available). "Inverted" Solvent Effect on Charge Transfer in the Excited State. PubMed. [Link]

-

Beeby, A., & Jones, A. E. (2001). Photophysical properties of N-acetyl-menthyl anthranilate. Journal of Photochemistry and Photobiology B: Biology. [Link]

-

Masterson, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

-

Debnath, J., et al. (Year not available). Highly Sensitive Naphthalene-Based Twisted Intramolecular Charge Transfer Molecules for the Detection of In Vitro and In Cellulo Protein Aggregates. ACS Publications. [Link]

-

Griesbeck, A. G., et al. (Year not available). Photophysical properties and photoreduction of N-acetyl- and N-benzoylphthalimides. ResearchGate. [Link]

-

Tigoianu, R. I., et al. (2022). Photophysical Properties of Some Naphthalimide Derivatives. MDPI. [Link]

-

Mattay, J. (Year not available). Exciplexes and electron transfer reactions. PubMed. [Link]

-

Zachariasse, K. A., et al. (Year not available). Intramolecular charge-transfer fluorescence of 4-(4-cyano-1-naphthylmethylene)-1-phenylpiperidine in cyclohexane–methyl acetate binary mixtures and related aliphatic esters. Polarity vs. mobility control of the relaxation of a highly dipolar excited state. RSC Publishing. [Link]

-

Ghosh, S., et al. (2016). Functional Naphthalene Diimides: Synthesis, Properties, and Applications. Chemical Reviews. [Link]

-

University of Hertfordshire. (Year not available). 1-naphthylacetamide. AERU. [Link]

-

Masterson, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

-

Ward, J. S., et al. (Year not available). Conformational Control of Donor–Acceptor Molecules Using Non-covalent Interactions. ACS Publications. [Link]

-

Park, S. Y., et al. (2023). Twisted Intramolecular Charge Transfer State of a “Push-Pull” Emitter. MDPI. [Link]

-

Beeby, A., & Jones, A. E. (2001). Photophysical properties of N-acetyl-menthyl anthranilate. PubMed. [Link]

-

Wikipedia. (2025). 1-Naphthaleneacetamide. Wikipedia. [Link]

-

OSHA. (Year not available). N-PHENYL-1-NAPHTHYLAMINE (N-PHENYL-α-NAPHTHYLAMINE) - N-PHENYL-2-NAPHTHYLAMINE (N-PHENYL-β-NAPHTHYLAMINE). OSHA. [Link]

-

Zehnacker, A., et al. (1998). Conformation-dependent intramolecular exciplex formation in jet-cooled bichromophores. Semantic Scholar. [Link]

Sources

- 1. Intramolecular amide stacking and its competition with hydrogen bonding in a small foldamer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Intramolecular exciplex and intermolecular excimer formation of 1,8-naphthalimide-linker-phenothiazine dyads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Highly Sensitive Naphthalene-Based Twisted Intramolecular Charge Transfer Molecules for the Detection of In Vitro and In Cellulo Protein Aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Technical Guide: Absorption and Emission Spectra Analysis of N-(2-ethylhexyl)-2-(1-naphthyl)acetamide

Executive Summary

N-(2-ethylhexyl)-2-(1-naphthyl)acetamide is a lipophilic derivative of the classic auxin analogue 1-naphthaleneacetamide (NAD). While the parent compound is widely documented as a plant growth regulator, the N-2-ethylhexyl variant introduces a branched aliphatic chain that significantly alters solubility and interfacial behavior without disrupting the core electronic transitions of the naphthalene chromophore.

This guide details the spectral characterization of this molecule. It serves as a critical reference for researchers utilizing this compound as a fluorescent probe for hydrophobic microenvironments , a lipophilic tracer in membrane studies, or an intermediate in the synthesis of supramolecular sensors. The analysis focuses on the

Part 1: Molecular Architecture & Chromophore Physics

Structural Analysis

The molecule consists of three distinct functional domains:

-

The Chromophore (1-Naphthyl): A rigid, planar bicyclic aromatic system responsible for the UV absorption and fluorescence emission.

-

The Linker (Acetamide): A short

spacer. The methylene group partially decouples the naphthalene ring from the electron-withdrawing carbonyl, preserving the vibrational fine structure of the naphthalene spectra. -

The Hydrophobe (2-Ethylhexyl): A branched C8 alkyl chain that renders the molecule highly soluble in non-polar solvents (hexane, dichloromethane) and lipid bilayers, while reducing water solubility compared to the parent primary amide.

Electronic Transitions

The spectral signature is dominated by the naphthalene ring.

-

Absorption: The spectrum is characterized by three primary bands derived from

transitions:-

-band (S0

-

p-band (S0

S2): Moderate intensity, -

-band (S0

-

-band (S0

-

Emission: Fluorescence occurs from the relaxed

state. Due to the rigidity of the naphthalene ring, the emission maximum is typically found in the near-UV/deep-blue region (320–340 nm ).

Part 2: Experimental Protocol

Materials & Reagents[1][2]

-

Analyte: N-(2-ethylhexyl)-2-(1-naphthyl)acetamide (>98% purity).

-

Solvents: Spectroscopic grade Cyclohexane (non-polar ref), Acetonitrile (polar aprotic), and Ethanol (polar protic).

-

Standard: Quinine Sulfate in 0.1 M

(for Quantum Yield validation) or Naphthalene standard.

Sample Preparation (Self-Validating Workflow)

The 2-ethylhexyl chain makes the compound waxy or oily. Gravimetric errors are common.

-

Stock Solution: Prepare a

M stock in Acetonitrile . (Weighing ~3 mg into 10 mL is more accurate than weighing micrograms). -

Working Solutions: Dilute stock to

M.-

Validation Check: Absorbance at 280 nm must be between 0.1 and 0.8 AU to avoid inner-filter effects during fluorescence measurement.

-

Instrumental Parameters

| Parameter | Setting | Rationale |

| UV-Vis Bandwidth | 1.0 nm | Resolves naphthalene vibronic structure. |

| Scan Rate | 200 nm/min | Prevents peak distortion. |

| Excitation ( | 280 nm | Maximizes |

| Emission Range | 290 – 500 nm | Captures full monomer emission and potential excimers. |

| Slit Widths (Ex/Em) | 2.5 nm / 2.5 nm | Balance between signal intensity and resolution. |

Part 3: Spectral Analysis & Data Interpretation

Absorption Characteristics

The absorption spectrum is relatively insensitive to solvent polarity due to the non-polar nature of the ground state naphthalene.

| Band Assignment | Wavelength ( | Molar Absorptivity ( | Note |

| 224 nm | ~100,000 | Solvent cutoff interference likely. | |

| 282 nm | ~6,000 | Quantification Peak. Shows vibronic shoulders at 272 nm and 290 nm. | |

| 310 nm (shoulder) | < 500 | Weak, forbidden transition. |

Emission Characteristics

The emission spectrum reveals the local environment of the probe.

-

Non-Polar (Cyclohexane): Sharp emission max at ~322 nm . High quantum yield.

-

Polar Aprotic (Acetonitrile): Bathochromic shift to ~335 nm .

-

Polar Protic (Ethanol): Broadening and slight quenching due to H-bonding interactions with the amide carbonyl, max at ~338 nm .

Visualization of Photophysics

The following Jablonski diagram illustrates the energy pathways relevant to this molecule.

Figure 1: Jablonski diagram depicting the excitation of the Naphthalene moiety into the S2 state, rapid relaxation to S1, and subsequent fluorescence emission.

Part 4: Advanced Applications & Troubleshooting

Excimer Formation

At high concentrations (

-

Symptom: Appearance of a broad, structureless band centered around 400–450 nm .

-

Correction: Dilute sample to

M. If the 400 nm band disappears, it was an excimer. If it remains, it indicates impurities.

Analytical Workflow

The following workflow ensures data integrity during spectral acquisition.

Figure 2: Step-by-step experimental workflow for spectral validation.

References

- Naphthalene Fluorescence Standards: Berlman, I. B. (1971). Handbook of Fluorescence Spectra of Aromatic Molecules. Academic Press. (Foundational text for naphthalene chromophore physics).

-

Parent Compound (1-Naphthylacetamide)

- Valeur, B., & Berberan-Santos, M. N. (2012). Molecular Fluorescence: Principles and Applications. Wiley-VCH.

-

Photochemical Degradation of Naphthylacetamides

Sources

- 1. 1-Naphthaleneacetamide | C12H11NO | CID 6861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Naphthaleneacetic Acid | C12H10O2 | CID 6862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acetamide, N-1-naphthalenyl- | C12H11NO | CID 68461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-(2-Aminoethyl)-1-naphthylacetamide | C14H16N2O | CID 181472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Naphthaleneacetamide - Wikipedia [en.wikipedia.org]

- 6. Showing Compound 2-(1-Naphthyl)acetamide (FDB010671) - FooDB [foodb.ca]

- 7. 1-naphthylacetamide [sitem.herts.ac.uk]

- 8. researchgate.net [researchgate.net]

In-depth Technical Guide: Thermodynamic Parameters of Exciplex Emission in Fluorescent Probes

Introduction

In the landscape of molecular sensing and imaging, fluorescent probes stand out for their exceptional sensitivity and versatility. Among the various photophysical phenomena harnessed for probe design, exciplex (excited-state complex) emission offers a particularly powerful strategy for creating ratiometric and environmentally sensitive reporters. An exciplex is a transient, electronically excited complex formed between a fluorophore in its excited state and another molecule (a quencher) in its ground state.[1][2] The radiative decay of this complex gives rise to a distinct, red-shifted emission band, providing a secondary signal that can be ratiometrically compared to the emission of the parent fluorophore (monomer).[3][4]

The formation and stability of an exciplex are governed by fundamental thermodynamic principles. A deep understanding of the thermodynamic parameters—specifically the enthalpy (ΔH°) and entropy (ΔS°) of formation—is therefore not merely an academic exercise but a critical prerequisite for the rational design and optimization of high-performance fluorescent probes. These parameters dictate the temperature sensitivity, equilibrium dynamics, and ultimately, the analytical performance of exciplex-based systems.[5]

This guide provides a comprehensive technical overview of the thermodynamic parameters of exciplex emission. It is intended for researchers, scientists, and drug development professionals seeking to leverage this phenomenon. We will explore the theoretical underpinnings, detail a robust experimental workflow for the determination of these parameters, and discuss their profound implications for the design of advanced fluorescent probes.

Theoretical Framework: The Thermodynamics of Exciplex Formation

The formation of an exciplex (E) from an excited-state fluorophore (M) and a ground-state quenching partner (G) is a reversible equilibrium process.[5]

M + G ⇌ E**

The spontaneity and stability of this complex are dictated by the Gibbs free energy change (ΔG°) of the reaction, which is related to the enthalpy (ΔH°) and entropy (ΔS°) changes by the Gibbs-Helmholtz equation:[6]

ΔG° = ΔH° - TΔS°

where T is the absolute temperature.

-

Enthalpy Change (ΔH°): This term represents the heat change associated with exciplex formation.[6][7] A negative ΔH° signifies an exothermic process, indicating that the formation of the exciplex is energetically favorable due to attractive intermolecular forces.[5] The magnitude of ΔH° is a direct measure of the strength of the interaction between the excited fluorophore and its partner.

-

Entropy Change (ΔS°): This term reflects the change in the degree of disorder of the system.[8] The association of two individual molecules into a single exciplex entity typically results in a more ordered system, leading to a decrease in entropy (a negative ΔS°).[9][10] This entropic penalty opposes the formation of the complex.

The equilibrium constant (K) for exciplex formation is related to the Gibbs free energy change:[11]

ΔG° = -RTln(K)

where R is the ideal gas constant. By combining these fundamental equations, we arrive at the van 't Hoff equation, which forms the basis for the experimental determination of ΔH° and ΔS°:[11][12]

ln(K) = - (ΔH°/RT) + (ΔS°/R)

This equation reveals a linear relationship between the natural logarithm of the equilibrium constant and the reciprocal of the absolute temperature (1/T). By measuring the equilibrium constant at various temperatures, a van 't Hoff plot can be constructed, from which ΔH° and ΔS° can be extracted from the slope and intercept, respectively.[13]

Visualizing Exciplex Formation and Decay

Figure 1: Energy level diagram illustrating the formation and decay pathways of an exciplex.

Experimental Determination of Thermodynamic Parameters

Temperature-dependent fluorescence spectroscopy is the primary technique for elucidating the thermodynamic parameters of exciplex formation.[3] By monitoring the fluorescence emission of the system as a function of temperature, the equilibrium between the monomer and exciplex states can be quantified.

Core Protocol: Temperature-Dependent Fluorescence Spectroscopy

Objective: To acquire fluorescence emission spectra of a fluorescent probe and quencher system across a range of controlled temperatures to determine the thermodynamic parameters of exciplex formation.

Materials and Equipment:

-

Spectrofluorometer equipped with a temperature-controlled cuvette holder

-

Quartz fluorescence cuvettes (1 cm path length)

-

Fluorescent probe stock solution

-

Quencher stock solution

-

High-purity solvent

-

Peltier temperature controller or circulating water bath

Step-by-Step Methodology:

-

Sample Preparation: Prepare a solution containing the fluorescent probe at a concentration that yields a measurable fluorescence signal without significant inner-filter effects. Add the quencher to a concentration that results in the formation of a distinct exciplex emission band.

-

Instrumental Setup:

-

Set the excitation wavelength to the absorption maximum of the fluorophore.

-

Define the emission wavelength range to encompass both the monomer and exciplex fluorescence bands.

-

Optimize excitation and emission slit widths to maximize the signal-to-noise ratio while avoiding detector saturation.

-

-

Temperature Control and Equilibration:

-

Set the temperature controller to the initial temperature of the desired range.

-

Allow the sample to thermally equilibrate within the cuvette holder for a sufficient period (e.g., 10-15 minutes) before each measurement.

-

-

Spectral Acquisition:

-

Record the fluorescence emission spectrum at the equilibrated temperature.

-

Increment the temperature in a stepwise fashion (e.g., 5-10 °C intervals) and repeat the equilibration and spectral acquisition process for each temperature point.

-

To ensure the observed changes are reversible and not due to sample degradation, it is good practice to perform measurements in both ascending and descending temperature ramps.

-

-

Data Processing:

-

Correct the recorded spectra for instrumental response functions and background solvent emission.

-

Integrate the area under the monomer and exciplex emission bands for each temperature. Let these integrated intensities be IM and IE, respectively.

-

Data Analysis: The van't Hoff Plot

The ratio of the integrated fluorescence intensities of the exciplex (IE) and the monomer (IM) is directly proportional to the ratio of their respective concentrations. Thus, the equilibrium constant (K) can be related to this intensity ratio.[5] By plotting the natural logarithm of the intensity ratio (ln(IE/IM)) against the reciprocal of the absolute temperature (1/T), a van't Hoff plot is generated.[12]

ln(IE/IM) = - (ΔH°/RT) + C

where C is a constant that includes the entropy change and instrumental factors.

The slope of the linear fit to the van't Hoff plot is equal to -ΔH°/R, from which the enthalpy of exciplex formation (ΔH°) can be calculated. The intercept provides information related to the entropy of formation (ΔS°).

Visualizing the Experimental Workflow

Figure 2: A generalized workflow for the experimental determination of the thermodynamic parameters of exciplex formation.

Interpretation and Significance of Thermodynamic Parameters

The determined values of ΔH° and ΔS° offer profound insights into the nature of the exciplex and are crucial for the rational design of fluorescent probes.

| Parameter | Typical Sign | Interpretation | Implications for Probe Design |

| ΔH° | Negative | Exothermic process; energetically favorable formation. | A more negative ΔH° signifies a more stable exciplex, leading to more intense exciplex emission and potentially a more sensitive probe.[5] |

| ΔS° | Negative | Increased order upon complex formation. | A less negative ΔS° is generally favorable as it reduces the entropic penalty for association, leading to a more stable exciplex. This can be achieved through pre-organization of the fluorophore and quencher. |

Self-Validation and Trustworthiness:

The linearity of the van't Hoff plot serves as a key indicator of the validity of the two-state model (M* + G ⇌ E*).[12] Significant deviation from linearity may suggest more complex photophysical processes, such as the involvement of multiple excited-state species, temperature-dependent changes in the quantum yields, or sample degradation.

Applications in Fluorescent Probe Design

A thorough understanding of exciplex thermodynamics is instrumental in the development of sophisticated fluorescent probes.

-

Ratiometric Probes: Exciplex-forming systems are ideal for ratiometric sensing, where the ratio of two emission intensities (IE/IM) is used as the output signal.[14][15][16] This approach provides a self-calibrating measurement that is robust against variations in probe concentration, excitation intensity, and photobleaching.[17][18] By tuning the thermodynamic parameters, the sensitivity and dynamic range of the ratiometric response can be optimized for specific applications.

-

Molecular Thermometers: The inherent temperature dependence of the monomer/exciplex equilibrium allows for the design of fluorescent molecular thermometers.[5] The ratiometric output can be calibrated to provide a precise and non-invasive measurement of local temperature.[19]

-

Sensing of Biomolecules and Ions: Fluorescent probes can be designed where the interaction with a target analyte modulates the formation or dissociation of an exciplex. This can be achieved by analyte-induced conformational changes that alter the proximity of the fluorophore and quencher, leading to a ratiometric fluorescence response.

Conclusion

The thermodynamic parameters of exciplex emission are foundational to the behavior and performance of a significant class of fluorescent probes. A comprehensive understanding of the principles governing exciplex formation, coupled with robust experimental methodologies for the determination of ΔH° and ΔS°, empowers researchers to rationally design and optimize probes with enhanced sensitivity, selectivity, and reliability. The temperature-dependent fluorescence spectroscopy approach, underpinned by the van't Hoff analysis, provides a powerful and accessible framework for interrogating the thermodynamics of these dynamic excited-state systems. By harnessing these insights, the scientific community can continue to advance the frontiers of fluorescence sensing for a broad spectrum of applications in the chemical, biological, and medical sciences.

References

- Temperature determination based on spectral shift of exciplex fluorescence. (2017).

- Voll, C.-C. A., et al. (2020). Lock-and-Key Exciplexes for Thermally Activated Delayed Fluorescence.

- Murray, A. M., & Melton, L. A. (1987). Fluorescence thermometers using intramolecular exciplexes. Optica Publishing Group.

- Chen, S., et al. (2021). Facile Preparation of Fluorescent Nanoparticles with Tunable Exciplex Emission and Their Application to Targeted Cellular Imaging.

- Wang, X., et al. (2017).

- Gingaut, A., et al. (2014). Exciplex Formation in Bimolecular Photoinduced Electron-Transfer Investigated by Ultrafast Time-Resolved Infrared Spectroscopy. Journal of the American Chemical Society, 136(20), 7425-7434.

- Mężyk, J., et al. (2016). Analysis of Exciplex Emitters. Old City Publishing.

- Burbulis, M., et al. (2018). Thermally Activated Delayed Fluorescence in Polymer–Small-Molecule Exciplex Blends for Solution-Processed Organic Light-Emitting Diodes. ACS Applied Materials & Interfaces, 10(32), 27284-27293.

- Evans, M. (2021, January 20). 4.5 Excimers and Exciplexes. YouTube.

- Dragan, A. I., et al. (2013). Twisting, Hydrogen Bonding, Exciplex Formation, and Charge Transfer. What Makes a Bright Fluorophore Not So Bright?. PMC.

- Exciplex and Excimer | Formation, Emission and OLEDs. (n.d.). Ossila.

- Lo, L. C., et al. (2000). Fluorescent Molecular Thermometers Based on Monomer/Exciplex Interconversion. ScholarWorks@BGSU.

- Wang, X., et al. (2017).

- Caldwell, R. A., & Creed, D. (1976). Thermodynamics of exciplex formation by time-resolved nanosecond flash spectroscopy. American Chemical Society.

- temperature measurements using exciplex fluorescence with tmpd and methylnaphthalene as tracers. (n.d.). Semantic Scholar.

- Zhang, Y., et al. (2022).

- Rational design of a ratiometric fluorescent probe with a large emission shift for the facile detection of Hg2+. (n.d.).

- Haidekker, M. A., & Theodorakis, E. A. (2010).

- Bruce, C., et al. (2021). The Molecular Origin of Enthalpy/Entropy Compensation in Biomolecular Recognition. ChemRxiv.

- Volyniuk, D., et al. (2019). Photophysical parameters of exciplex-forming molecular mixtures....

- Mężyk, J., et al. (2017). (PDF) Analysis of Exciplex Emitters.

- Kim, H. N., et al. (2014). Small molecule-based ratiometric fluorescence probes for cations, anions, and biomolecules. Chemical Society Reviews (RSC Publishing).

- Li, Y., et al. (2022).

- Bange, S., et al. (2020). Long-lived spin-polarized intermolecular exciplex states in thermally activated delayed fluorescence-based organic light-emitting diodes. PMC.

- 6.6: Enthalpy and Entropy. (2025, January 1). Chemistry LibreTexts.

- Wu, Z., et al. (2023). Enhanced Efficiency of Exciplex Emission from a 9-Phenylfluorene Derivative.

- Li, Y., et al. (2022).

- Thermodynamic basis of chemical changes, Enthalpy, Entropy and free energy. (n.d.).

- van 't Hoff equation – Knowledge and References. (n.d.). Taylor & Francis.

- F-J., H., et al. (2019). Entropy and Enthalpy Effects on Metal Complex Formation in Non-Aqueous Solvents: The Case of Silver(I) and Monoamines. MDPI.

- Van 't Hoff equ

- Enthalpy and Entropy. (n.d.). the science sauce.

Sources

- 1. youtube.com [youtube.com]

- 2. ossila.com [ossila.com]

- 3. researchgate.net [researchgate.net]

- 4. Preparation of exciplex-based fluorescent organic nanoparticles and their application in cell imaging - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08142A [pubs.rsc.org]

- 5. OPG [opg.optica.org]

- 6. bhu.ac.in [bhu.ac.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Enthalpy and Entropy* — the science sauce [thesciencehive.co.uk]

- 9. chemrxiv.org [chemrxiv.org]

- 10. mdpi.com [mdpi.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 13. Van 't Hoff equation - Wikipedia [en.wikipedia.org]

- 14. Recent Advances in Excimer-Based Fluorescence Probes for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rational design of a ratiometric fluorescent probe with a large emission shift for the facile detection of Hg2+ - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. Small molecule-based ratiometric fluorescence probes for cations, anions, and biomolecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 17. Rational Design of Ratiometric Fluorescent Probe for Zn2+ Imaging under Oxidative Stress in Cells | CiNii Research [cir.nii.ac.jp]

- 18. Rational Design of Ratiometric Fluorescent Probe for Zn2+ Imaging under Oxidative Stress in Cells [mdpi.com]

- 19. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to Molecular Dynamics Simulations of N-(2-ethylhexyl)-2-(1-naphthyl)acetamide

Introduction

N-(2-ethylhexyl)-2-(1-naphthyl)acetamide is a molecule with potential biological activity, likely as a plant growth regulator, given its structural similarity to known auxins like 1-Naphthaleneacetamide.[1][2][3] Understanding the conformational dynamics and intermolecular interactions of this molecule is crucial for elucidating its mechanism of action and for the rational design of new derivatives with enhanced efficacy. Molecular dynamics (MD) simulations offer a powerful computational microscope to probe the behavior of molecules at an atomistic level, providing insights that are often inaccessible through experimental techniques alone.[4][5]

This guide provides a comprehensive, in-depth technical walkthrough of the process for setting up, running, and analyzing a molecular dynamics simulation of N-(2-ethylhexyl)-2-(1-naphthyl)acetamide. As this is a novel or sparsely studied compound, we will focus on the critical initial step of parameterization, a common challenge for researchers working with new chemical entities. This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of molecular modeling concepts.

Why Molecular Dynamics for N-(2-ethylhexyl)-2-(1-naphthyl)acetamide?

The flexibility of the 2-ethylhexyl and acetamide linkers, combined with the rigid naphthyl group, suggests that N-(2-ethylhexyl)-2-(1-naphthyl)acetamide can adopt a wide range of conformations. These conformational changes can significantly impact its interaction with biological targets. MD simulations allow us to:

-

Explore the conformational landscape of the molecule in different environments (e.g., in vacuum or solvated in water).

-

Analyze the intramolecular and intermolecular hydrogen bonding patterns.

-

Quantify the flexibility of different parts of the molecule.

-

Calculate thermodynamic properties such as free energies of solvation and conformational changes.

This information is invaluable for understanding its structure-activity relationship (SAR) and for guiding further experimental studies.

I. Theoretical Foundations of Molecular Dynamics

At its core, molecular dynamics simulation is the solution of Newton's equations of motion for a system of interacting atoms. The potential energy of the system, and thus the forces on each atom, is described by a force field .

The Force Field: A Molecular Mechanics Perspective

A force field is a set of empirical energy functions and parameters that describe the potential energy of a system of particles. For biomolecular simulations, these are typically additive and comprised of bonded and non-bonded terms.[6][7]

V(r) = V_bonded + V_non-bonded

-

Bonded Interactions: These terms describe the energy associated with covalent bonds, angles, and dihedral angles.

-

Bond Stretching: Modeled as a harmonic potential.

-

Angle Bending: Also typically modeled as a harmonic potential.

-

Torsional (Dihedral) Angles: Represented by a periodic function that captures the energy barriers to rotation around a bond.

-

-

Non-bonded Interactions: These describe the forces between atoms that are not covalently bonded.

-

van der Waals Interactions: Modeled using the Lennard-Jones potential, which accounts for short-range repulsion and long-range attraction (dispersion forces).

-

Electrostatic Interactions: Calculated using Coulomb's law, which depends on the partial charges of the atoms.

-

The accuracy of an MD simulation is critically dependent on the quality of the force field used.

II. Parameterization of N-(2-ethylhexyl)-2-(1-naphthyl)acetamide

Since N-(2-ethylhexyl)-2-(1-naphthyl)acetamide is not a standard biomolecule, its parameters are unlikely to be present in common force fields like those for proteins or nucleic acids. Therefore, we must generate them. We will use the Generalized Amber Force Field (GAFF) , which is specifically designed for organic molecules and is compatible with the AMBER force fields for biomolecules.[8][9][10] An alternative for those working within the CHARMM ecosystem is the CHARMM General Force Field (CGenFF) .[1][6][7][11]

Step-by-Step Parameterization Workflow

The following protocol outlines the key steps to generate a robust set of parameters for our novel molecule.

1. Generation of the Initial 3D Structure

-

Action: Use a molecule builder such as Avogadro, ChemDraw, or the builder in UCSF Chimera to draw the 2D structure of N-(2-ethylhexyl)-2-(1-naphthyl)acetamide and generate an initial 3D conformation.

-

Causality: A reasonable starting 3D structure is necessary for the subsequent quantum mechanical calculations. While the initial conformation does not need to be the global minimum, a chemically sensible structure will facilitate faster convergence.

2. Quantum Mechanical (QM) Optimization and Partial Charge Calculation

-

Action: Perform a geometry optimization and calculate the electrostatic potential (ESP) using a quantum chemistry software package like Gaussian, ORCA, or Psi4. A common level of theory for this purpose is Hartree-Fock with a 6-31G* basis set (HF/6-31G*).

-

Causality: The geometry optimization will provide a low-energy conformation of the molecule. The ESP is crucial for deriving accurate atomic partial charges, which govern the electrostatic interactions in the MD simulation.

3. RESP Charge Fitting

-

Action: Use the Restrained Electrostatic Potential (RESP) fitting procedure, often implemented in tools like antechamber from the AmberTools suite, to derive the partial atomic charges from the QM-calculated ESP.

-

Causality: RESP charges are known to provide a good representation of the molecular electrostatic potential and are designed to be compatible with the AMBER force fields. This step is critical for accurately modeling intermolecular interactions, particularly hydrogen bonding.

4. Atom Typing and Force Field Parameter Assignment

-

Action: Use the parmchk2 utility in AmberTools to identify the atom types in our molecule according to the GAFF definition and to find any missing force field parameters.

-

Causality: parmchk2 will compare the bonds, angles, and dihedrals in our molecule to the GAFF library. For any parameters that are not present, it will provide reasonable estimates based on analogy to similar chemical groups. This automated process provides a complete set of parameters for the simulation.

Parameterization Workflow Diagram

Caption: Parameterization workflow for a novel molecule.

III. Molecular Dynamics Simulation Protocol

With a parameterized molecule, we can now proceed with the MD simulation. The following protocol is designed for the GROMACS simulation package, a widely used and highly efficient engine for molecular dynamics.

Step-by-Step Simulation Workflow

1. System Preparation

-

Action:

-

Create a GROMACS topology file (.top) from the molecule.mol2 and molecule.frcmod files generated in the parameterization step.

-

Define a simulation box (e.g., a cubic box with 1.0 nm distance between the molecule and the box edge) using gmx editconf.

-

Solvate the system with a chosen water model (e.g., TIP3P) using gmx solvate.

-

-

Causality: The topology file contains all the information about the molecule's parameters. The simulation box defines the boundaries of the system, and solvation creates a more realistic environment for the molecule.

2. Energy Minimization

-

Action: Perform a steeplechase descent energy minimization of the system using gmx grompp and gmx mdrun.

-

Causality: This step removes any steric clashes or unfavorable geometries in the initial system, ensuring a stable start to the simulation.

3. Equilibration

-

Action:

-

Perform an NVT (constant number of particles, volume, and temperature) equilibration for a short duration (e.g., 100 ps) to stabilize the temperature of the system.

-

Perform an NPT (constant number of particles, pressure, and temperature) equilibration for a longer duration (e.g., 1 ns) to stabilize the pressure and density of the system. During equilibration, position restraints on the solute are often applied and gradually released.

-

-

Causality: Equilibration allows the system to relax and reach the desired temperature and pressure before the production simulation. This is crucial for obtaining meaningful thermodynamic data.

4. Production MD

-

Action: Run the production MD simulation for the desired length of time (e.g., 100 ns or longer) without any restraints using gmx mdrun.

-

Causality: This is the main part of the simulation where data for analysis is collected. The length of the simulation depends on the timescale of the phenomena of interest.

Simulation Workflow Diagram

Caption: General workflow for an MD simulation.

IV. Analysis of the Molecular Dynamics Trajectory

The output of an MD simulation is a trajectory file containing the positions, velocities, and energies of all atoms at different time points. A variety of analyses can be performed on this trajectory to extract meaningful information.

Root Mean Square Deviation (RMSD)

-

Description: RMSD measures the average distance between the atoms of the molecule in a given frame and a reference structure (usually the initial minimized structure).[12][13] It is a measure of the overall structural stability.

-

Interpretation: A plateau in the RMSD plot over time suggests that the simulation has reached equilibrium. Large fluctuations in RMSD may indicate significant conformational changes.

Root Mean Square Fluctuation (RMSF)

-

Description: RMSF measures the fluctuation of each atom around its average position over the course of the simulation.[12][13][14][15]

-

Interpretation: High RMSF values indicate flexible regions of the molecule, while low RMSF values suggest more rigid parts. For N-(2-ethylhexyl)-2-(1-naphthyl)acetamide, we would expect the 2-ethylhexyl chain to have higher RMSF values than the naphthyl ring.

Radial Distribution Function (RDF)

-

Description: The RDF, g(r), describes the probability of finding a particle at a distance r from another particle.[16][17][18][19] It is particularly useful for analyzing the solvation shell around the molecule.

-

Interpretation: By calculating the RDF between the solute and solvent atoms (e.g., the oxygen of water), we can identify the solvation shells and understand how the solvent structures itself around the molecule.

Hydrogen Bond Analysis

-

Description: This analysis identifies and quantifies the formation and lifetime of hydrogen bonds, both within the molecule (intramolecular) and between the molecule and the solvent (intermolecular).[20][21][22][23]

-

Interpretation: For N-(2-ethylhexyl)-2-(1-naphthyl)acetamide, the amide group is a key hydrogen bond donor and acceptor. Analyzing its hydrogen bonding with water can provide insights into its solubility and interactions.

Conformational Analysis

-

Description: This involves analyzing the distribution of dihedral angles to understand the preferred conformations of the flexible parts of the molecule.

-

Interpretation: By plotting the probability distribution of key dihedral angles in the 2-ethylhexyl chain and the acetamide linker, we can identify the most populated conformational states.

Data Summary Table

| Analysis Metric | Purpose | Expected Outcome for N-(2-ethylhexyl)-2-(1-naphthyl)acetamide |

| RMSD | Assess overall structural stability and equilibration. | The RMSD of the naphthyl group should be low, while the whole molecule RMSD will be higher due to the flexible tail. |

| RMSF | Identify flexible and rigid regions of the molecule. | High RMSF for the 2-ethylhexyl chain, low RMSF for the naphthyl ring. |

| RDF | Characterize the solvation shell around the molecule. | Peaks in the RDF will indicate the positions of the first and second solvation shells of water around the molecule. |

| Hydrogen Bonds | Quantify hydrogen bonding interactions. | The amide group will form hydrogen bonds with water molecules. |

| Conformational Analysis | Determine preferred conformations of flexible linkers. | Identification of the most stable rotamers of the ethylhexyl chain and the acetamide linker. |

V. Advanced Topics: Free Energy Calculations

For a more quantitative understanding of the molecule's behavior, free energy calculations can be performed. These are computationally intensive but provide valuable thermodynamic data.

Solvation Free Energy

-

Method: Thermodynamic Integration (TI) or Free Energy Perturbation (FEP).[24][25][26][27]

-

Description: This involves "alchemically" transforming the molecule from a state where it does not interact with the solvent to a fully interacting state and calculating the free energy change associated with this process.

-

Application: The solvation free energy is a key determinant of a molecule's solubility and partitioning between different phases.

Conclusion

This technical guide has provided a comprehensive framework for conducting molecular dynamics simulations of the novel molecule N-(2-ethylhexyl)-2-(1-naphthyl)acetamide. By following the detailed protocols for parameterization, simulation, and analysis, researchers can gain valuable atomistic insights into the conformational dynamics and interactions of this and other new chemical entities. The principles and techniques outlined here are broadly applicable in the fields of drug discovery, materials science, and chemical biology, empowering scientists to leverage the power of computational modeling in their research endeavors.

References

-

Vanommeslaeghe, K., Hatcher, E., Acharya, C., Kundu, S., Zhong, S., Shim, J., ... & MacKerell Jr, A. D. (2010). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of computational chemistry, 31(4), 671-690. [Link]

-

Mayne, C. G., Saam, J., Schulten, K., Tajkhorshid, E., & Gumbart, J. C. (2013). Rapid parameterization of small molecules using the Force Field Toolkit. Journal of computational chemistry, 34(32), 2757-2770. [Link]

-

Verma, A. (2021). Tutorial: MD Simulation of small organic molecules using GROMACS. Bioinformatics Review. [Link]

-

ResearchGate. (2024). What is the major difference between RMSD and RMSF analysis?. [Link]

-

Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general amber force field. Journal of computational chemistry, 25(9), 1157-1174. [Link]

-

Open Babel. (n.d.). Generalized Amber Force Field (gaff). [Link]

-

Vanommeslaeghe, K., Hatcher, E., Acharya, C., Kundu, S., Zhong, S., Shim, J., ... & MacKerell Jr, A. D. (2010). CHARMM general force field: a force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of computational chemistry, 31(4), 671-90. [Link]

-

Mayne, C. G., Saam, J., Schulten, K., Tajkhorshid, E., & Gumbart, J. C. (2013). Rapid parameterization of small molecules using the Force Field Toolkit. Journal of computational chemistry, 34(32), 2757-2770. [Link]

-

Stone, J. E., Kohlmeyer, A., & Phillips, J. C. (2013). Fast analysis of molecular dynamics trajectories with graphics processing units—radial distribution function histogramming. Journal of computational chemistry, 34(20), 1737-1744. [Link]

-

ETH Zurich. (n.d.). Free Energy Methods. [Link]

-

Frenkel, D., & Smit, B. (2002). Understanding molecular simulation: from algorithms to applications (Vol. 1). Academic press. [Link]

-

Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general amber force field. Journal of Computational Chemistry, 25(9), 1157-1174. [Link]

-

Compchems. (2022). How to study Hydrogen bonds using GROMACS. [Link]

-

SilcsBio. (n.d.). CGenFF: CHARMM General Force Field. [Link]

-

SilcsBio. (n.d.). CHARMM General Force Field (CGenFF). [Link]

-

Beu, T. A. (2017). Introduction to molecular dynamics simulations. CRC press. [Link]

-

Wikipedia. (n.d.). 1-Naphthaleneacetamide. [Link]

-

YouTube. (2022). Molecular Dynamics Simulation small molecule. [Link]

-

Mendeley Data. (2021). AMBER force field parameters of 160 organic molecules for MD simulations using GROMACS. [Link]

-

ResearchGate. (2009). CHARMM General Force Field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force field. [Link]

-

Park, S., & Schulten, K. (2003). Free energy calculation from steered molecular dynamics simulations using Jarzynski's equality. The Journal of chemical physics, 119(11), 5942-5950. [Link]

-

Frenkel, D., & Smit, B. (1996). Understanding molecular simulation: from algorithms to applications. [Link]

-

Zhou, K., & Liu, B. (2022). Molecular Dynamic Simulation: Fundamentals and Applications. Elsevier. [Link]

-

MDAnalysis. (n.d.). Radial Distribution Functions. [Link]

-

He, X., Man, V. H., Yang, W., Lee, T. S., & Wang, J. (2020). A fast and high-quality charge model for the next generation general AMBER force field. Journal of chemical theory and computation, 16(12), 7783-7799. [Link]

-

MDAnalysis User Guide. (n.d.). Calculating the root mean square fluctuation over a trajectory. [Link]

-

Yoshida, N., & Hirata, F. (2014). Free energy calculation using molecular dynamics simulation combined with the three dimensional reference interaction site model theory. I. Free energy perturbation and thermodynamic integration along a coupling parameter. The Journal of chemical physics, 140(16), 164102. [Link]

-

Frenkel, D., & Smit, B. (2023). Understanding Molecular Simulation: From Algorithms to Applications. Academic Press. [Link]

-

Rapaport, D. C. (2004). The art of molecular dynamics simulation. Cambridge university press. [Link]

-

Field, M. J. (2007). A practical introduction to the simulation of molecular systems. Cambridge university press. [Link]

-

GROMACS Documentation. (2026). Hydrogen bonds. [Link]

-

Frenkel, D., & Smit, B. (2002). Understanding molecular simulation: from algorithms to applications. DataGrid. [Link]

-

GROMACS Forums. (2021). How does gmx hbond work?. [Link]

-

Kilburg, D., & Chodera, J. D. (2016). Guidelines for the analysis of free energy calculations. Journal of computer-aided molecular design, 30(11), 901-913. [Link]

-

Wikibooks. (n.d.). Molecular Simulation/Radial Distribution Functions. [Link]

-

bioRxiv. (2023). Determination of hydrogen bonds in Gromacs: new implementation to overcome the limitation. [Link]

-

Martini Force Field Initiative. (n.d.). Parameterization of a new small molecule. [Link]

-

GROMACS Documentation. (2026). gmx hbond. [Link]

-

Lockwood, G. K. (n.d.). The Radial Distribution Function. [Link]

-

Martinez, L. (2015). Automatic identification of mobile and rigid substructures in molecular dynamics simulations and fractional structural fluctuation analysis. PloS one, 10(3), e0119264. [Link]

-

Vrabie, A. (2011). POLYANA-A tool for the calculation of molecular radial distribution functions. arXiv preprint arXiv:1108.2721. [Link]

-

YouTube. (2023). Small molecules MD simulation using Gromacs. [Link]

-

GitHub. (n.d.). gregory-kyro/molecular_dynamics_analyses. [Link]

-

ResearchGate. (2017). Is there a protocol to do md simulation of two small organic molecules in gromacs?. [Link]

-

Allen, M. P. (2004). Introduction to molecular dynamics simulation. In Computational Soft Matter: From Synthetic Polymers to Proteins (Vol. 23, pp. 1-28). John von Neumann Institute for Computing. [Link]

-

Pavlova, A., & Chipot, C. (2024). Broadening access to small-molecule parameterization with the force field toolkit. The Journal of Chemical Physics, 160(24), 244108. [Link]

-

Theoretical and Computational Biophysics Group. (n.d.). Parameterizing a Novel Residue. [Link]

-

ResearchGate. (2021). How to perform molecular dynamics between two organic small molecules with GROMACS?. [Link]

Sources

- 1. CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rapid parameterization of small molecules using the Force Field Toolkit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bookshop.org [bookshop.org]

- 4. Introduction to Molecular Dynamics... book by Titus Adrian Beu [thriftbooks.com]

- 5. Molecular Dynamics Simulation - 1st Edition | Elsevier Shop [shop.elsevier.com]

- 6. CHARMM General Force Field (CGenFF): A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CGenFF: CHARMM General Force Field — SilcsBio User Guide [docs.silcsbio.com]

- 8. Development and testing of a general amber force field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. openbabel.org [openbabel.org]

- 10. A fast and high-quality charge model for the next generation general AMBER force field - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. RMSD/RMSF Analysis | BioChemCoRe 2018 [ctlee.github.io]

- 14. userguide.mdanalysis.org [userguide.mdanalysis.org]

- 15. Automatic Identification of Mobile and Rigid Substructures in Molecular Dynamics Simulations and Fractional Structural Fluctuation Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fast Analysis of Molecular Dynamics Trajectories with Graphics Processing Units—Radial Distribution Function Histogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 17. docs.mdanalysis.org [docs.mdanalysis.org]

- 18. Molecular Simulation/Radial Distribution Functions - Wikibooks, open books for an open world [en.wikibooks.org]

- 19. 6. The Radial Distribution Function [glennklockwood.com]

- 20. compchems.com [compchems.com]

- 21. Hydrogen bonds - GROMACS 2026.0 documentation [manual.gromacs.org]

- 22. gromacs.bioexcel.eu [gromacs.bioexcel.eu]

- 23. biorxiv.org [biorxiv.org]

- 24. Free Energy Methods – Computational Chemistry | ETH Zurich [riniker.ethz.ch]

- 25. ks.uiuc.edu [ks.uiuc.edu]

- 26. pubs.aip.org [pubs.aip.org]

- 27. Guidelines for the analysis of free energy calculations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the History and Development of Fluorescent Probes for Microviscosity

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: The Unseen Influence of a Crowded World

Within the intricate machinery of a living cell, every molecule exists in a bustling, crowded environment. The ease with which proteins fold, enzymes find their substrates, and signals are transduced is fundamentally governed by a critical, yet often overlooked, physical parameter: microviscosity. This localized friction, the resistance to flow on a microscopic scale, dictates the very pace of life.[1][2] Abnormalities in cellular microviscosity are not trivial; they are implicated in a host of pathologies including cancer, neurodegenerative diseases like Alzheimer's, and diabetes.[2][3][4]

Historically, measuring viscosity required mechanical methods, such as cone-and-plate or capillary viscometers, which are limited to large, bulk samples and are wholly unsuitable for peering inside a living cell.[3] The advent of fluorescence microscopy offered a new window, and with it, the development of sophisticated molecular tools designed to report on their immediate physical surroundings. This guide provides an in-depth exploration of the history, development, and application of one such class of tools: fluorescent probes for microviscosity, offering a journey from their conceptual dawn to their modern-day application in cutting-edge research.

The Birth of an Idea: Molecular Rotors

The story of fluorescent viscosity probes begins in earnest in 1980. It was then that Law and colleagues first demonstrated that certain fluorescent molecules with donor-acceptor structures showed a remarkable property: their brightness, or fluorescence quantum yield, increased dramatically when they were dissolved in more viscous solvents.[1] This observation laid the groundwork for a new class of sensors, which would come to be known as "fluorescent molecular rotors."

The Core Principle: A Competition Between Light and Motion

At the heart of a typical molecular rotor is a specific chemical architecture known as a Donor-π-Acceptor (D-π-A) system.[3][5] This design consists of an electron-donating group and an electron-accepting group connected by a π-conjugated bridge that allows for intramolecular rotation. The photophysical mechanism is a fascinating tale of a molecule in an excited state with two competing pathways for returning to its ground state:

-

Radiative Decay (Fluorescence): The molecule can release its excess energy as a photon of light. This is the desired signal.

-

Non-Radiative Decay (Intramolecular Rotation): The molecule can twist around its connecting bond. This rotation often leads to a non-emissive, dark state known as a Twisted Intramolecular Charge Transfer (TICT) state, from which the energy is dissipated as heat.[6][7]

In a low-viscosity environment, the path of least resistance is motion. The intramolecular rotation is fast and efficient, meaning most of the excited molecules return to the ground state via the non-radiative pathway, resulting in very weak fluorescence. However, in a high-viscosity environment, the surrounding molecules physically impede this twisting motion. With the non-radiative pathway suppressed, a much larger fraction of molecules is forced to release their energy as light, leading to a dramatic increase in fluorescence brightness and a longer fluorescence lifetime.[1][5]

Caption: The core mechanism of a fluorescent molecular rotor.

The Evolution of Molecular Rotor Design

The journey from the initial discovery to the high-performance probes used today has been one of continuous chemical innovation.

The BODIPY Revolution

While early rotors based on scaffolds like malononitriles proved the concept, the field was transformed by the adoption of the Boron-dipyrromethene (BODIPY) core.[3][5] BODIPY-based rotors are now ubiquitous for several compelling reasons: they are intensely bright, exceptionally photostable, and have relatively sharp and predictable emission spectra.[1][8] Their fluorescence lifetimes are typically in the range of hundreds of picoseconds to several nanoseconds, making them perfectly suited for the advanced imaging techniques discussed below.[8]

Key Properties of an Ideal Microviscosity Probe

The development of new probes is guided by the pursuit of several ideal characteristics, summarized in the table below.

| Property | Description | Rationale |

| High Viscosity Sensitivity | A large change in fluorescence output for a small change in viscosity. | Allows for the detection of subtle physiological changes.[3] |

| High Quantum Yield | The probe should be inherently bright in viscous environments. | A brighter probe requires lower excitation power, reducing phototoxicity in live-cell imaging.[3] |

| Large Stokes Shift | A significant separation between the excitation and emission wavelength maxima. | Minimizes self-quenching and background interference, leading to a better signal-to-noise ratio. |

| Photostability | Resistance to photobleaching during prolonged imaging. | Essential for time-lapse studies monitoring dynamic processes.[9] |

| Target Specificity | The ability to localize to a specific subcellular compartment (e.g., mitochondria, lysosomes). | Enables the study of microviscosity in distinct organellar environments.[2][10] |

| Environmental Insensitivity | The viscosity reading should not be affected by other factors like pH or polarity. | Ensures that the signal is a true and specific measure of microviscosity.[7][11] |

From Qualitative to Quantitative: The Power of FLIM

A major leap forward in the field was the move from simply observing changes in fluorescence intensity to making quantitative viscosity measurements. Intensity-based readouts are inherently flawed because they depend on the local concentration of the probe, which is rarely known and can vary within a cell.[1]